1-benzyl-1H-indole-3-carbaldehyde

Description

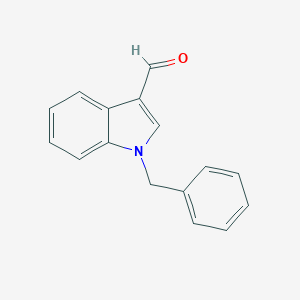

Structure

2D Structure

Properties

IUPAC Name |

1-benzylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCITQLDOUGVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294242 | |

| Record name | 1-benzyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10511-51-0 | |

| Record name | 10511-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzylindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Chemical Landscape of 1-Benzyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-indole-3-carbaldehyde, a derivative of the versatile indole scaffold, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining the indole nucleus with a benzyl protective group and a reactive aldehyde functionality, make it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO | [1][3] |

| Molecular Weight | 235.29 g/mol | [1] |

| Melting Point | 106.0 to 110.0 °C | [4] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

| Purity | >98.0% (TLC)(HPLC) | [1] |

Spectroscopic Profile

The structural identity of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 |

| ESI-MS | [M+H]⁺ 236 |

| IR (KBr) | 3649, 1707, 1652, 1529, 1441, 1385, 1355, 1220, 1164, 1027, 764, 724, 696, 609, 529, 422 cm⁻¹ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the N-benzylation of indole-3-carboxaldehyde.

Materials:

-

Indole-3-carboxaldehyde

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ice-cold water

-

Ethyl alcohol

Procedure:

-

A mixture of indole-3-carboxaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in DMF (10 mL) is stirred vigorously and refluxed for 6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethyl alcohol to yield pure this compound.

Biological Relevance and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery. It is a key reactant in the preparation of inhibitors for the C-terminal domain of RNA polymerase II and inhibitors of the Bcl-2 family of proteins.[5]

Derivatives such as hydrazones have been synthesized and evaluated as potential anti-triple-negative breast cancer agents, with some compounds showing high binding affinity towards the Epidermal Growth Factor Receptor (EGFR).[6] Furthermore, thiosemicarbazone derivatives of this compound have been investigated as competitive tyrosinase inhibitors.[7]

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[9]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H317: May cause an allergic skin reaction

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Conclusion

This compound is a cornerstone intermediate for the synthesis of diverse and complex molecules with significant biological activities. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the laboratory.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 10511-51-0 | TCI EUROPE N.V. [tcichemicals.com]

- 5. 1-Benzylindole-3-carboxaldehyde 10511-51-0 [sigmaaldrich.com]

- 6. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 8. This compound | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to 1-benzyl-1H-indole-3-carbaldehyde

This guide provides an in-depth overview of 1-benzyl-1H-indole-3-carbaldehyde, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: 1-Benzylindole-3-carboxaldehyde, 1-Benzyl-3-formylindole, NSC 95434[2][3][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO | [1][2] |

| Molecular Weight | 235.29 g/mol | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [2][3] |

| Melting Point | 106-110 °C | [3][5] |

| Boiling Point | 439.8 ± 28.0 °C (Predicted) | [5] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [5] |

| Purity | >98.0% (TLC)(HPLC) | [2][3] |

| Storage Temperature | -20°C | [4][5] |

| CAS Number | 10511-51-0 | [1][2] |

Synthesis and Experimental Protocol

This compound is synthesized from indole-3-carboxaldehyde through N-benzylation.

General Procedure for the Synthesis of 1-benzyl-1H-indole-3-carboxaldehyde:

A mixture of indole-3-carboxaldehyde (10 mmol, 1.45 g), benzyl bromide (10.85 mmol, 1.29 mL), and anhydrous potassium carbonate (K₂CO₃, 1.4 g) in dimethylformamide (10 mL) is refluxed for 6 hours with continuous stirring.[6] The reaction involves the deprotonation of the indole nitrogen by the base, followed by nucleophilic attack on the benzyl bromide.

Below is a diagram illustrating the general synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The indole scaffold is a fundamental motif in many natural products and synthetic drugs.[7] this compound, a derivative of indole-3-carbaldehyde, serves as a crucial intermediate for synthesizing a wide array of biologically active compounds.[8] The aldehyde group at the C3-position and the benzyl group at the N1-position provide versatile handles for further chemical modifications.[7]

Key applications include:

-

Anticancer Agents: It is a precursor for synthesizing hydrazones with significant anti-triple-negative breast cancer (TNBC) activity.[6] One derivative showed excellent activity on MDA-MB-231 cells with an IC₅₀ of 17.2 ± 0.4 nM and high binding affinity to the epidermal growth factor receptor (EGFR).[6] It is also a reactant in the preparation of inhibitors of the Bcl-2 family of proteins, which are key regulators of apoptosis.[4][9]

-

Enzyme Inhibitors: The compound is used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II.[4][9]

-

Organic Synthesis: It serves as a reactant in various organic reactions, including:

The diagram below illustrates the role of this compound as a versatile chemical intermediate.

Caption: Synthetic utility of this compound in developing bioactive compounds.

Safety Information

-

GHS Classification: Warning.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[1]

-

Precautionary Statements: P261, P264, P270, P272, P280, P301+P317, P302+P352, P321, P330, P333+P317, P362+P364, P501.[1]

-

Personal Protective Equipment: Dust mask type N95 (US), eyeshields, faceshields, gloves.[4]

References

- 1. This compound | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 10511-51-0 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 1-苄基吲哚-3-甲醛 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 10511-51-0 [m.chemicalbook.com]

- 6. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 10511-51-0 [chemicalbook.com]

A Technical Guide to 1-benzyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, provides experimental protocols for its synthesis and derivatization, and explores the mechanisms of action of its derivatives in relevant signaling pathways.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | |

| CAS Number | 10511-51-0 | [1] |

Synthesis and Derivatization: Experimental Protocols

This compound serves as a versatile precursor for a variety of bioactive compounds. Detailed below are established protocols for its synthesis and subsequent conversion into thiosemicarbazone and hydrazone derivatives.

Synthesis of this compound

This protocol outlines the N-benzylation of indole-3-carbaldehyde.

Materials:

-

Indole-3-carbaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Ice-cold water

Procedure:

-

A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in 10 mL of DMF is stirred vigorously and refluxed for 6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting indole-3-carbaldehyde.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield pure this compound.

Synthesis of this compound Thiosemicarbazone Derivatives

This protocol describes the condensation reaction to form thiosemicarbazones, which have shown potential as tyrosinase inhibitors.

Materials:

-

This compound

-

Thiosemicarbazide derivatives

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

A mixture of this compound (4.2 mmol) and a selected thiosemicarbazide derivative (4.2 mmol) is refluxed in 10 mL of ethanol at 75°C for 2-4 hours.

-

A catalytic amount (2-3 drops) of glacial acetic acid is added to the mixture.

-

The reaction is monitored by TLC.

-

Once the reaction is complete, the solid product formed is filtered, washed with ethanol, and dried to yield the target thiosemicarbazone.

Synthesis of this compound Hydrazone Derivatives

This protocol details the synthesis of hydrazone derivatives, which have been investigated for their anticancer properties.

Materials:

-

This compound

-

Hydrazide derivatives

-

Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

An equimolar ratio of this compound and a respective hydrazide are refluxed in methanol.

-

A catalytic amount of glacial acetic acid is added to facilitate the reaction.

-

The reaction mixture is processed to isolate the desired hydrazone derivative.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable starting material for the synthesis of compounds with therapeutic potential.

Signaling Pathways and Mechanisms of Action of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to modulate key biological pathways.

Wnt/β-catenin Signaling Inhibition by 1-benzyl-indole-3-carbinol

1-benzyl-indole-3-carbinol, a reduction product of this compound, has demonstrated potent anti-proliferative effects in melanoma cells by disrupting the Wnt/β-catenin signaling pathway.[2] This compound has been shown to downregulate the expression of β-catenin and the Wnt co-receptor LRP6.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-benzyl-1H-indole-3-carbaldehyde (CAS: 10511-51-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its applications in the development of novel therapeutics, particularly as a precursor to inhibitors of RNA polymerase II and the Bcl-2 family of proteins.

Core Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10511-51-0 | |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.29 g/mol | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Melting Point | 106.0 to 110.0 °C | [3] |

| Purity | >98.0% (TLC/HPLC) | [2] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H) | [4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 | [4] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: 236 | [4] |

| Infrared (FTIR) | The spectrum displays characteristic peaks for C=O stretching of the aldehyde and aromatic C-H stretching. | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-benzylation of indole-3-carbaldehyde.

Materials:

-

Indole-3-carbaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in DMF (10 mL) is stirred vigorously.[5]

-

The reaction mixture is refluxed for 6 hours.[5]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.[5]

-

The resulting solid precipitate is collected by filtration, washed with water, and dried.[5]

-

The crude product is recrystallized from ethanol to yield pure this compound (yield: 91%).[5]

Applications in Drug Discovery and Development

This compound serves as a versatile starting material for the synthesis of compounds with significant therapeutic potential.

Precursor to RNA Polymerase II Inhibitors (Oncrasin-1 Analogues)

This compound is a key building block for the synthesis of analogues of Oncrasin-1, a small molecule inhibitor of the C-terminal domain (CTD) of RNA polymerase II.[6] Inhibition of RNA polymerase II-mediated transcription is a promising strategy in cancer therapy.

Experimental Workflow: Synthesis of Oncrasin-1 Analogues

Caption: General workflow for the synthesis of Oncrasin-1 analogues.

Precursor to Bcl-2 Family Protein Inhibitors

The this compound scaffold is utilized in the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, which have been identified as inhibitors of the Bcl-2 family of proteins. These proteins are crucial regulators of apoptosis, and their inhibition can induce cell death in cancer cells.

Intermediate in Mannich Reactions

This aldehyde is also employed in Mannich reactions, a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important pharmacophores.

Signaling Pathways and Mechanisms of Action

RNA Polymerase II Transcription Elongation

The process of transcription elongation by RNA polymerase II is tightly regulated. Inhibitors derived from this compound, such as Oncrasin-1 analogues, can disrupt this process.

Caption: Inhibition of RNA Polymerase II by Oncrasin-1 analogues.

Bcl-2 Mediated Apoptosis Pathway

The Bcl-2 family of proteins plays a central role in the intrinsic apoptotic pathway by regulating mitochondrial outer membrane permeabilization. Inhibitors synthesized from this compound can modulate this pathway to induce apoptosis in cancer cells.

Caption: Mechanism of action of Bcl-2 inhibitors.

References

- 1. This compound | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 10511-51-0 | TCI EUROPE N.V. [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 6. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-benzyl-1H-indole-3-carbaldehyde: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 1-benzyl-1H-indole-3-carbaldehyde. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in relevant biological pathways, making it an essential resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound with a molecular formula of C₁₆H₁₃NO.[1] Its molecular weight is approximately 235.29 g/mol .[1] The compound typically appears as a white to light yellow or light orange powder or crystal.[1] It is advisable to store this chemical at -20°C under an inert gas, as it is sensitive to air and heat.[2]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO | [1][3] |

| Molecular Weight | 235.29 g/mol | [1] |

| CAS Number | 10511-51-0 | [1] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

| Melting Point | 106-108 °C | [4] |

| Boiling Point (Predicted) | 439.8 ± 28.0 °C | [4] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [4] |

| Purity | >98.0% (TLC)(HPLC) | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-benzylation of indole-3-carbaldehyde. The following is a representative protocol:

Materials:

-

Indole-3-carbaldehyde

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl alcohol

Procedure:

-

In a round-bottom flask, combine indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in DMF (10 mL).

-

Stir the mixture vigorously and reflux at 90°C for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the indole-3-carbaldehyde is consumed, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water and dry it.

-

Recrystallize the crude product from ethyl alcohol to obtain pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Procedure: Dissolve a small sample of the compound in CDCl₃ and acquire the proton NMR spectrum.

-

Characteristic Peaks (δ, ppm): 10.01 (s, 1H, CHO), 8.38–8.28 (m, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 7.39–7.30 (m, 6H, Ar-H), 7.22–7.16 (m, 2H, Ar-H), 5.37 (s, 2H, CH₂).[3]

¹³C NMR Spectroscopy:

-

Instrument: 101 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Procedure: Dissolve a sample in CDCl₃ and acquire the carbon-13 NMR spectrum.

-

Characteristic Peaks (δ, ppm): 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95.[3]

Infrared (IR) Spectroscopy:

-

Technique: KBr Pellet or Wafer

-

Procedure: Mix a small amount of the dry sample with powdered KBr and press into a pellet. Acquire the IR spectrum.

-

Characteristic Peaks (cm⁻¹): 3649, 1707 (C=O stretch), 1652, 1529, 1441, 1385, 1355, 1220, 1164, 1027, 764, 724, 696.[5]

Biological Significance and Signaling Pathways

This compound serves as a versatile reactant in the synthesis of various biologically active molecules.[6] Notably, it is a precursor for the preparation of inhibitors targeting the C-terminal domain of RNA polymerase II and inhibitors of the Bcl-2 family of proteins, both of which are critical targets in cancer therapy.[6]

Inhibition of RNA Polymerase II Signaling

The inhibition of RNA polymerase II, a crucial enzyme for gene transcription, can lead to the suppression of cancer cell growth and proliferation. The general workflow for synthesizing an inhibitor from this compound is depicted below.

Inhibition of the Bcl-2 Family Pathway

The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death). Anti-apoptotic Bcl-2 proteins prevent apoptosis by binding to and inhibiting pro-apoptotic proteins like Bax and Bak. Indole-based inhibitors can disrupt this interaction, leading to cancer cell death.

This guide provides foundational knowledge for the application of this compound in scientific research and drug discovery. The provided protocols and pathway diagrams offer a practical starting point for further investigation into the therapeutic potential of this versatile compound and its derivatives.

References

A Comprehensive Spectroscopic Analysis of 1-benzyl-1H-indole-3-carbaldehyde

Introduction

1-benzyl-1H-indole-3-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and indole alkaloids.[1] Its structural features, particularly the reactive aldehyde group, make it a valuable precursor for a range of chemical transformations, including C-C and C-N coupling reactions.[1] This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition. This information is crucial for researchers in organic synthesis, medicinal chemistry, and drug development for compound characterization and quality control.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a quantitative reference for its structural identification.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.01 | s | 1H | CHO |

| 8.38 – 8.28 | m | 1H | Ar-H |

| 7.72 | s | 1H | Ar-H (indole C2-H) |

| 7.39 – 7.30 | m | 6H | Ar-H |

| 7.22 – 7.16 | m | 2H | Ar-H |

| 5.37 | s | 2H | CH₂ |

| Solvent: CDCl₃, Frequency: 400 MHz[2] |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 184.62 | C=O (Aldehyde) |

| 138.43 | Aromatic C |

| 137.48 | Aromatic C |

| 135.30 | Aromatic C |

| 129.14 | Aromatic CH |

| 128.41 | Aromatic CH |

| 127.23 | Aromatic CH |

| 125.53 | Aromatic C |

| 124.17 | Aromatic CH |

| 123.09 | Aromatic CH |

| 122.19 | Aromatic CH |

| 118.53 | Aromatic C |

| 110.35 | Aromatic CH |

| 50.95 | CH₂ |

| Solvent: CDCl₃, Frequency: 101 MHz[2] |

Table 3: Mass Spectrometry Data

| Technique | Ion | Observed m/z |

| ESI-MS | [M+H]⁺ | 236.0 |

| Calculated | [M] | 235.28 |

| High-Resolution MS (ESI) | [M+H]⁺ | 236.10700 (Predicted) |

| High-Resolution MS (ESI) | [M+Na]⁺ | 258.08894 (Predicted) |

| M: Molecular Ion (C₁₆H₁₃NO)[2][3][4] |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1707 | C=O Stretch (Aldehyde) |

| ~1652 | C=C Stretch (Aromatic) |

| ~745-875 | C-H Bending (Monosubstituted Phenyl) |

| Note: IR data is based on characteristic peaks for similar structures, as a detailed peak list for the title compound is not consistently available. The C=O stretch is a key diagnostic peak.[5][6] |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or 600 MHz for proton and 101 MHz or 151 MHz for carbon, respectively.[2][7]

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][7]

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Data Acquisition: The spectra are acquired at room temperature (approximately 25 °C).[2][7]

-

Data Reporting: Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are expressed in Hertz (Hz).[2][7]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry is a common technique for determining the molecular weight of the compound.

-

Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer, often coupled with High-Performance Liquid Chromatography (HPLC), is used for analysis.[7]

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source.

-

Ionization: The sample is ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured to determine the molecular weight of the compound.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) wafer. This involves grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.[8]

-

Data Acquisition: The KBr disk is placed in the sample holder of an FTIR spectrophotometer, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of the functional groups in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic data acquisition and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. This compound | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C16H13NO) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Biological Activities of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1-benzyl-1H-indole-3-carbaldehyde derivatives. The indole scaffold is a prominent feature in many biologically active compounds, and the addition of a benzyl group at the N-1 position and a carbaldehyde at the C-3 position creates a versatile platform for the development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their efficacy has been evaluated against a range of human cancer cell lines, with several compounds exhibiting potent cytotoxic effects. The primary mechanisms of action appear to involve the induction of cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 12a | 2-chloro-3-(1-benzylindol-3-yl)quinoxaline | Ovarian Cancer Xenograft | 100% tumor growth suppression | [1][2] |

| 1-benzyl-I3C | 1-benzyl-indole-3-carbinol | MCF-7 (Breast) | 0.05 | [3] |

| 1-benzyl-I3C | MDA-MB-231 (Breast) | ~0.2 | [3] | |

| 5b | N-benzyl indole-derived hydrazone (phenyl substituted) | MDA-MB-231 (Breast) | 17.2 ± 0.4 | [4] |

| 5o | N-benzyl indole-derived hydrazone (2-chlorophenyl substituted) | MDA-MB-231 (Breast) | 19.6 ± 0.5 | |

| 5f | N-benzyl indole-derived hydrazone (4-bromophenyl substituted) | MDA-MB-231 (Breast) | 21.8 ± 0.2 | |

| 5d | N-benzyl indole-derived hydrazone (4-(trifluoromethyl)benzyl substituted) | MDA-MB-231 (Breast) | 22.6 ± 0.8 | |

| 5j | N-benzyl indole-derived hydrazone (3-chlorophenyl substituted) | MDA-MB-231 (Breast) | 22.6 ± 0.1 | |

| 5v | N-benzyl indole-derived hydrazone (2-methylphenyl substituted) | MDA-MB-231 (Breast) | 23.1 ± 0.6 | |

| 5p | N-benzyl indole-derived hydrazone (2-(trifluoromethyl)benzyl substituted) | MDA-MB-231 (Breast) | 24.6 ± 0.1 | |

| 5a | N-benzyl indole-derived hydrazone (4-methoxyphenyl substituted) | MDA-MB-231 (Breast) | 25.6 ± 0.4 | |

| 5m | N-benzyl indole-derived hydrazone (2-bromophenyl substituted) | MDA-MB-231 (Breast) | 26.4 ± 0.2 | |

| 5h | N-benzyl indole-derived hydrazone (4-(trifluoromethyl)phenyl substituted) | MDA-MB-231 (Breast) | 30.8 ± 0.4 | |

| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [5] |

| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [5] |

| 5d | p-fluorophenyl substituted sulfonohydrazide | MDA-MB-468 (Breast) | 15 | [5] |

| 5j | benzyl substituted sulfonohydrazide | MDA-MB-468 (Breast) | 50.63 | [5] |

| 5h | naphthyl substituted sulfonohydrazide | MDA-MB-468 (Breast) | 53.38 | [5] |

| 7c | 4-arylthiazole-bearing 1-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 7.17 ± 0.94 | [6] |

| 7d | 4-arylthiazole-bearing 1-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 2.93 ± 0.47 | [6] |

| 7a | N-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 19.53 ± 1.05 | [6] |

| 12d | N-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 13.92 ± 1.21 | [6] |

Antimicrobial Activity

Certain this compound derivatives have also been investigated for their antimicrobial properties, showing activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microorganisms.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 11a, b | 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | P. aeruginosa, B. cereus, S. aureus | Active at 0.22-0.88 µg/mm² | [1][2] |

| 15a, b | 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines | P. aeruginosa, B. cereus, S. aureus | Active at 0.22-0.88 µg/mm² | [1][2] |

| 12a, b | 2-chloro-3-(1-substituted indol-3-yl)quinoxalines | C. albicans | Most active of tested compounds | [1][2] |

| N-benzyl-1H-indole-3-carboxamide | N-benzyl-1H-indole-3-carboxamide | E. coli, B. subtilis, K. pneumonia, S. aureus, P. aeruginosa, C. albicans, A. niger | No zone of inhibition at 3 mg/mL | [7] |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of the core scaffold, this compound, is the N-benzylation of indole-3-carbaldehyde.[3][4]

Materials:

-

Indole-3-carbaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Methanol (MeOH)

-

Ice-cold water

-

Ethanol for recrystallization

Procedure:

-

A mixture of indole-3-carbaldehyde, benzyl bromide, and anhydrous K₂CO₃ is prepared in DMF or MeOH.

-

The mixture is stirred vigorously and refluxed for several hours (typically 6 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried.

-

The crude product is then recrystallized from ethanol to yield pure this compound.[4]

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity - Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile petri dishes

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (positive control)

-

Solvent (negative control)

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculate the agar plates with the test microorganism by spreading a standardized inoculum over the entire surface of the agar.

-

Using a sterile cork borer, create wells of a defined diameter in the agar.

-

Add a specific volume of the test compound solution, the positive control, and the negative control into separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and characterizing novel anticancer agents from this compound derivatives typically follows a multi-step workflow.

Putative Signaling Pathway: PI3K/Akt/mTOR

While specific studies on this compound derivatives are limited, the broader class of indole derivatives has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. It is hypothesized that these compounds may exert their anticancer effects through the inhibition of this pathway.

This guide provides a foundational understanding of the biological activities of this compound derivatives. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in greater detail. The versatility of this chemical scaffold suggests that a wide range of potent and selective therapeutic agents can be developed through continued investigation.

References

- 1. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsisinternational.org [rsisinternational.org]

Technical Guide: Safety and Hazards of 1-benzyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS from the supplier and follow all institutional and regulatory safety protocols.

Executive Summary

This technical guide provides an in-depth overview of the known safety and hazard information for 1-benzyl-1H-indole-3-carbaldehyde (CAS No. 10511-51-0). While specific experimental toxicological data for this compound is limited in publicly available literature, this guide synthesizes the available GHS hazard classifications and provides context through related compounds and standardized testing protocols. The primary hazards identified are acute oral toxicity and the potential for skin sensitization.[1][2] This document is designed to inform safe handling practices and to guide the design of appropriate safety assessments for researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling, storage, and spill response procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| CAS Number | 10511-51-0 | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 106.0 - 110.0 °C | |

| Boiling Point | Not available | |

| Flash Point | Not applicable | [2] |

| Solubility | Not available | |

| Storage Temperature | -20°C | [2] |

Hazard Identification and Classification

Based on aggregated GHS data, this compound is classified with the following hazards.[1][2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

Note: H315 and H319 classifications are also reported by some suppliers.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 3.

Table 3: Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P272 | Contaminated work clothing should not be allowed out of the workplace.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P330 | Rinse mouth.[1] |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Information

In the absence of specific data, a read-across approach using data from structurally related compounds can provide an initial assessment of potential toxicity. However, this approach has limitations and should be used with caution.

Experimental Protocols for Safety Assessment

For a comprehensive safety evaluation of this compound, a series of standardized experimental protocols would be employed. The following sections outline the methodologies for key toxicological endpoints.

Acute Oral Toxicity

The acute oral toxicity would be assessed following OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[4][5][6][7][8]

Methodology (based on OECD TG 423):

-

Animal Model: Typically, young adult female rats are used.

-

Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg. The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

DOT Diagram: OECD TG 423 Workflow

Caption: Workflow for the OECD Guideline 423 Acute Toxic Class Method.

Skin Sensitization

The potential for this compound to cause skin sensitization would be evaluated using a tiered approach involving in silico, in chemico, and in vitro methods as outlined in OECD Guideline 497.[9] These New Approach Methodologies (NAMs) are designed to replace traditional animal testing.

Methodology (Defined Approach):

-

Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C): This in chemico method assesses the reactivity of the test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins.

-

KeratinoSens™ Assay (OECD TG 442D): This in vitro assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE pathway, a key event in skin sensitization.

-

human Cell Line Activation Test (h-CLAT) (OECD TG 442E): This in vitro test measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) following exposure to the test chemical.

DOT Diagram: Skin Sensitization Adverse Outcome Pathway (AOP)

Caption: Simplified Adverse Outcome Pathway for Skin Sensitization.

Reactivity and Stability

-

Reactivity: As an aromatic aldehyde, this compound is expected to undergo reactions typical of this functional group, such as oxidation to a carboxylic acid and condensation reactions. The indole ring itself can be susceptible to oxidation.

-

Chemical Stability: The compound should be stored in a cool, dark place, away from incompatible materials. It may be sensitive to light and air.

-

Incompatible Materials: Strong oxidizing agents and strong reducing agents.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.

Handling and Storage

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[2]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A storage temperature of -20°C is recommended.[2]

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. If skin irritation or a rash occurs, get medical advice/attention.

-

If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.

-

If Inhaled: Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.

Spill and Disposal Procedures

-

Spill Response: In case of a spill, wear appropriate PPE. Avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound presents moderate acute oral toxicity and is a potential skin sensitizer. Due to the limited availability of specific toxicological data, a cautious approach to handling is warranted. Researchers and drug development professionals should implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. For new applications or large-scale use, it is highly recommended that the toxicological profile of this compound be more thoroughly investigated using standardized methodologies as outlined in this guide.

References

- 1. This compound | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-苄基吲哚-3-甲醛 | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. umwelt-online.de [umwelt-online.de]

- 9. Defined Approaches to Identify Potential Skin Sensitizers [ntp.niehs.nih.gov]

GHS Classification of 1-benzyl-1H-indole-3-carbaldehyde: A Technical Overview

This guide provides a detailed examination of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for 1-benzyl-1H-indole-3-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development who handle this compound.

GHS Hazard Classification Summary

This compound is classified under two primary hazard classes according to GHS guidelines: Acute Toxicity (Oral) and Skin Sensitization.[1][2][3] The classification details are summarized in the table below.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Sensitization | Category 1 | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction |

Precautionary Statements

A comprehensive set of precautionary statements has been assigned to this compound to ensure safe handling and use.[1][3]

| Code | Precautionary Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P272 | Contaminated work clothing should not be allowed out of the workplace. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Response | |

| P301 + P317 | IF SWALLOWED: Get medical help. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[4] |

| P321 | Specific treatment (see supplemental first aid instruction on this label). |

| P330 | Rinse mouth. |

| P333 + P317 | If skin irritation or rash occurs: Get medical help. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[4] |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for GHS Classification

While specific experimental data for this compound is not publicly available, the GHS classifications are determined based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the assigned hazard classes.

Acute Oral Toxicity (OECD Guideline 423)

The classification of "Acute Toxicity (Oral) - Category 4" is typically determined using a method like the Acute Toxic Class Method outlined in OECD Guideline 423.[2][5][6][7][8] This method is a stepwise procedure using a small number of animals to classify a substance into one of five toxicity categories based on its LD50 (the dose lethal to 50% of the test population).[1][9][10][11][12][13]

Methodology Overview:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[11]

-

Dosing: A single dose of the substance is administered orally via gavage. The procedure starts with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Stepwise Procedure:

-

Initially, a small group of animals (e.g., three) is dosed at a specific level.

-

If mortality is observed in two or three of the animals, the test is stopped, and the substance is classified in a higher toxicity category.

-

If one animal dies, the test is repeated with three more animals at the same dose level.

-

If no mortality occurs, the test is repeated with three more animals at the next highest dose level.

-

-

Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

-

Classification: The substance is classified into a GHS category based on the dose level at which mortality is observed. For Category 4, the LD50 is estimated to be between 300 and 2000 mg/kg.[9]

Skin Sensitization (OECD Guideline 429)

The "Skin Sensitization - Category 1" classification indicates that the substance is a skin sensitizer.[1] The Local Lymph Node Assay (LLNA), described in OECD Guideline 429, is a common method for this determination.[14][15][16][17][18]

Methodology Overview:

-

Test Animals: Mice are the species of choice for the LLNA.[14]

-

Principle: The LLNA is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the potency of the allergen.[14][15][17]

-

Procedure:

-

A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle only), and a positive control.[15]

-

The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously to measure cell proliferation in the draining auricular lymph nodes.

-

The animals are euthanized, and the lymph nodes are excised.

-

-

Data Analysis: The degree of lymphocyte proliferation is measured, and a Stimulation Index (SI) is calculated for each treatment group relative to the vehicle control group.

-

Classification: A substance is classified as a skin sensitizer if a Stimulation Index of 3 or greater is observed at any concentration.[14]

GHS Classification Workflow Visualization

The following diagram illustrates the general workflow for classifying a chemical according to GHS for acute oral toxicity and skin sensitization.

References

- 1. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Acute Toxicity | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. schc.org [schc.org]

- 12. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ftp.cdc.gov [ftp.cdc.gov]

- 16. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

Methodological & Application

Synthesis of 1-benzyl-1H-indole-3-carbaldehyde from Indole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-benzyl-1H-indole-3-carbaldehyde, a valuable intermediate in drug discovery and organic synthesis, starting from indole. Two primary synthetic routes are presented, offering flexibility based on available reagents and equipment.

Introduction

This compound is a key building block for the synthesis of a variety of biologically active compounds. The introduction of the benzyl group at the N-1 position and the carbaldehyde at the C-3 position of the indole scaffold allows for diverse further functionalization. This document outlines two reliable methods for its preparation from commercially available indole.

Route 1 involves a two-step process: the initial N-benzylation of indole to yield 1-benzylindole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C-3 position.

Route 2 presents an alternative two-step approach where indole is first formylated to indole-3-carbaldehyde, which is then N-benzylated to afford the final product.

Route 1: N-Benzylation of Indole followed by C-3 Formylation

This route is advantageous when a supply of 1-benzylindole is desired for other applications as well. The N-benzylation is a robust reaction, and the subsequent formylation is highly regioselective for the C-3 position in N-substituted indoles.

Step 1: Synthesis of 1-benzylindole

The N-benzylation of indole can be effectively achieved using several base-solvent combinations. Two common and reliable protocols are provided below.

Protocol 1A: Using Sodium Hydride in DMF

This method utilizes a strong base, sodium hydride, in an anhydrous polar aprotic solvent.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equiv).

-

Add anhydrous dimethylformamide (DMF) to dissolve the indole (concentration typically 0.2-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Slowly add benzyl bromide (1.1 equiv) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-benzylindole.[1]

Protocol 1B: Using Potassium Hydroxide in DMSO

This protocol offers a less hazardous alternative to sodium hydride.

Experimental Protocol:

-

Charge a round-bottom flask with dimethyl sulfoxide (DMSO) and powdered potassium hydroxide (4.0 equiv).[2]

-

Stir the mixture at room temperature for 5 minutes.

-

Add indole (1.0 equiv) and continue stirring for 45 minutes.[2]

-

Add benzyl bromide (2.0 equiv) to the mixture. An exothermic reaction may be observed, which can be moderated with an ice-water bath.[2]

-

After stirring for an additional 45 minutes, dilute the mixture with water.[2]

-

Extract the product with diethyl ether (3 x).

-

Wash the combined ether layers with water (3 x) and dry over calcium chloride.[2]

-

Remove the solvent under reduced pressure.

-

Distill the residue under vacuum to obtain pure 1-benzylindole.[2]

Quantitative Data for Synthesis of 1-benzylindole

| Parameter | Protocol 1A (NaH/DMF)[1] | Protocol 1B (KOH/DMSO)[2] |

| Indole | 1.0 equiv | 1.0 equiv |

| Base | NaH (60% dispersion) | KOH |

| Base (equiv) | 1.2 | 4.0 |

| Benzylation Agent | Benzyl bromide | Benzyl bromide |

| Agent (equiv) | 1.1 | 2.0 |

| Solvent | Anhydrous DMF | DMSO |

| Temperature | 0 °C to RT | RT |

| Time | ~2 hours | ~1.5 hours |

| Yield | 91% | 85-89% |

Characterization Data for 1-benzylindole

| Property | Value |

| Molecular Formula | C₁₅H₁₃N |

| Molecular Weight | 207.27 g/mol [3] |

| Appearance | White solid |

| Melting Point | 42-43 °C[2] |

| Boiling Point | 133-138 °C (0.3 mm)[2] |

Step 2: Vilsmeier-Haack Formylation of 1-benzylindole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like 1-benzylindole.[4][5][6][7]

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv).

-

Cool the flask in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv) to the cooled DMF with stirring over 30 minutes. The mixture may turn pinkish, indicating the formation of the Vilsmeier reagent.

-

Prepare a solution of 1-benzylindole (1.0 equiv) in a minimal amount of anhydrous DMF.

-

Add the 1-benzylindole solution dropwise to the Vilsmeier reagent while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice and basify with a 30% aqueous sodium hydroxide solution until the pH is >10.

-

Heat the resulting suspension to boiling and then allow it to cool to room temperature.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and air-dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data for Vilsmeier-Haack Formylation

| Parameter | Value |

| 1-benzylindole | 1.0 equiv |

| Formylating Reagent | Vilsmeier Reagent (POCl₃/DMF) |

| POCl₃ (equiv) | 1.2 |

| DMF (equiv) | 3.0 (as reagent) + solvent |

| Temperature | 0 °C to 40-60 °C |

| Time | 2-4 hours |

| Yield | Typically high for N-substituted indoles |

Route 2: C-3 Formylation of Indole followed by N-Benzylation

This route is preferable if indole-3-carbaldehyde is readily available. The N-benzylation of indole-3-carbaldehyde is a straightforward reaction.

Step 1: Synthesis of Indole-3-carbaldehyde

The formylation of indole at the C-3 position is commonly achieved via the Vilsmeier-Haack reaction.

A detailed protocol for the Vilsmeier-Haack formylation of indole can be found in numerous organic synthesis resources and is analogous to the procedure described in Route 1, Step 2, using indole as the starting material.

Step 2: N-Benzylation of Indole-3-carbaldehyde

Experimental Protocol:

-

In a round-bottom flask, combine indole-3-carbaldehyde (1.0 equiv, 10 mmol), benzyl bromide (1.085 equiv, 10.85 mmol), and anhydrous potassium carbonate (K₂CO₃) (1.4 g) in N,N-dimethylformamide (DMF) (10 mL).[8]

-

Stir the mixture vigorously and reflux for 6 hours.[8]

-

Monitor the disappearance of indole-3-carbaldehyde by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[8]

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water and dry it.

-

Recrystallize the crude product from ethyl alcohol to afford pure this compound.[8]

Quantitative Data for N-Benzylation of Indole-3-carbaldehyde

| Parameter | Value[8] |

| Indole-3-carbaldehyde | 1.0 equiv |

| Base | Anhydrous K₂CO₃ |

| Benzylation Agent | Benzyl bromide |

| Agent (equiv) | 1.085 |

| Solvent | DMF |

| Temperature | Reflux |

| Time | 6 hours |

| Yield | 91% |

Characterization of this compound

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO[9] |

| Molecular Weight | 235.29 g/mol [9] |

| Appearance | White to light yellow powder/crystal[9] |

| Purity | >98.0% (HPLC)[9] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H)[10] |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95[10] |

Visualization of Synthetic Pathways and Workflows

Reaction Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow: Route 1, Step 1 (N-Benzylation with NaH/DMF)

Caption: Workflow for N-benzylation of indole.

Experimental Workflow: Route 2, Step 2 (N-Benzylation of Indole-3-carbaldehyde)

Caption: Workflow for N-benzylation of indole-3-carbaldehyde.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. rsc.org [rsc.org]

Vilsmeier-Haack Formylation of 1-Benzylindole: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the Vilsmeier-Haack reaction offers a powerful and efficient method for the formylation of electron-rich heterocyclic compounds like 1-benzylindole. This reaction is a cornerstone in synthetic organic chemistry for introducing a formyl group, a versatile handle for further molecular elaboration, particularly in the synthesis of pharmaceutically active compounds.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This electrophilic species readily reacts with the electron-rich C3 position of the indole nucleus, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired 1-benzylindole-3-carboxaldehyde.[1][3] The reaction is valued for its generally high yields and mild conditions.[2]

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack formylation is influenced by factors such as the substrate's electronic properties, reaction temperature, and time. Below is a summary of quantitative data from various formylation reactions on indole derivatives, providing a comparative overview of reaction conditions and yields.

| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1-Benzyl-1,2,3,4-tetrahydrocarbazole | POCl₃, DMF | 0 | Not Specified | Very Good |

| Indole | POCl₃, DMF | 0 to 35 | 1 | Not Specified |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | Not Specified | High |

| 3H-Indole derivative | POCl₃, DMF | 75 | 6 | Excellent |

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzylindole

This protocol provides a detailed methodology for the synthesis of 1-benzylindole-3-carboxaldehyde.

Materials:

-

1-Benzylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

Step 1: Preparation of the Vilsmeier Reagent

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a thicker, sometimes crystalline suspension.

Step 2: Formylation of 1-Benzylindole

-

Dissolve 1-benzylindole (1 equivalent) in anhydrous DCM.

-

Add the solution of 1-benzylindole to the pre-formed Vilsmeier reagent at 0 °C dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel to afford the pure 1-benzylindole-3-carboxaldehyde.

Visualizing the Workflow

The logical flow of the Vilsmeier-Haack formylation of 1-benzylindole can be visualized as a three-stage process: formation of the electrophile, its reaction with the nucleophilic indole, and the final hydrolysis to yield the aldehyde.